molecular formula C9H13NO6 B14365282 Propanedioic acid, [(acetyloxy)imino]-, diethyl ester CAS No. 90713-04-5

Propanedioic acid, [(acetyloxy)imino]-, diethyl ester

Cat. No.: B14365282
CAS No.: 90713-04-5
M. Wt: 231.20 g/mol
InChI Key: ZBGJSEIPOGFYTP-UHFFFAOYSA-N
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Description

Propanedioic acid, [(acetyloxy)imino]-, diethyl ester is a specialized malonic acid derivative intended for research and development purposes. Diethyl malonate and its substituted derivatives are highly valued in organic synthesis as versatile building blocks . Related compounds, such as those with acetamido or alkyl substitutions, are frequently employed in the synthesis of complex molecules, including pharmaceuticals and flavoring agents . The [(acetyloxy)imino] moiety in this particular ester suggests its potential application as a key intermediate in multi-step synthetic routes, potentially for constructing heterocyclic systems or serving as a protected synthon for further functionalization. This product is strictly for research use in a controlled laboratory environment and is not intended for diagnostic, therapeutic, or personal use. Researchers are responsible for verifying the suitability of this compound for their specific applications.

Properties

IUPAC Name

diethyl 2-acetyloxyiminopropanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO6/c1-4-14-8(12)7(9(13)15-5-2)10-16-6(3)11/h4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBGJSEIPOGFYTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NOC(=O)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40365483
Record name Propanedioic acid, [(acetyloxy)imino]-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90713-04-5
Record name Propanedioic acid, [(acetyloxy)imino]-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Nitrosation-Acetylation Sequential Pathway

The most well-documented method involves a two-step sequence: nitrosation of diethyl malonate followed by acetylation of the intermediate nitroso compound.

Formation of Diethyl Isonitrosomalonate

Diethyl malonate undergoes nitrosation via reaction with sodium nitrite (NaNO₂) in acetic acid. The reaction proceeds through enolate formation at the central methylene group, which attacks electrophilic nitrosonium ions (NO⁺) generated in situ. This yields diethyl isonitrosomalonate (α-oximinomalonic acid diethyl ester), characterized by a nitroso (-N=O) group at the central carbon.

$$
\text{Diethyl malonate} + \text{NaNO}2 \xrightarrow{\text{CH}3\text{COOH}} \text{Diethyl isonitrosomalonate}
$$

Key Conditions :

  • Temperature: 0–5°C to minimize side reactions.
  • Stoichiometry: 1.1 equivalents of NaNO₂ relative to diethyl malonate.
  • Solvent: Glacial acetic acid (excess acts as solvent and proton source).
Acetylation of the Nitroso Intermediate

The nitroso group in diethyl isonitrosomalonate is acetylated using acetic anhydride [(CH₃CO)₂O]. This step replaces the nitroso oxygen’s hydrogen with an acetyl group, forming the target acetyloxyimino derivative.

$$
\text{Diethyl isonitrosomalonate} + (\text{CH}3\text{CO})2\text{O} \rightarrow \text{Propanedioic acid, [(acetyloxy)imino]-, diethyl ester}
$$

Optimization Insights :

  • Catalyst : Trace sulfuric acid accelerates acetylation.
  • Yield : ~75–80% under optimized conditions, comparable to analogous malonate acetylations.
  • Purity : Recrystallization from ethanol-water mixtures enhances purity (>95%).

Alternative Pathway: Oxime Formation and Subsequent Acetylation

A less common route involves synthesizing the oxime intermediate directly, though this requires pre-activation of the malonate core.

Hypothetical Oxime Synthesis

Theoretical approaches propose oxidizing diethyl malonate to diethyl ketomalonate (introducing a carbonyl group), followed by oxime formation with hydroxylamine (NH₂OH). However, practical implementation faces challenges:

  • Oxidation Step : No direct methods for oxidizing malonate’s methylene to carbonyl are widely reported.
  • Oxime Stability : The resulting oxime may undergo tautomerization or decomposition under reaction conditions.
Direct Functionalization Strategies

Recent advances suggest using hypervalent iodine reagents (e.g., PhI(OAc)₂) to directly install acetyloxyimino groups on malonates. While promising, this method remains experimental and lacks industrial validation.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and safety. Key adaptations include:

Continuous Flow Reactors

  • Nitrosation : Performed in tubular reactors with precise temperature control (-5–0°C) to suppress exothermic side reactions.
  • Acetylation : Automated quench systems neutralize excess acetic anhydride, minimizing hydrolysis.

Waste Management

  • Acetic Acid Recovery : Distillation reclaims >90% of solvent for reuse.
  • Sodium Nitrite Byproducts : Neutralized with urea to prevent nitrosamine formation.

Comparative Analysis of Methods

Parameter Nitrosation-Acetylation Hypothetical Oxime Route
Yield 75–80% Not reported
Scalability Industrial proven Laboratory only
Reagent Cost Low (NaNO₂, Ac₂O) High (Oxidants, NH₂OH)
Side Products Minimal Significant (Tautomers)

Mechanistic Insights and Side Reactions

Nitrosation Mechanism

  • Enolate Formation : Acetic acid protonates malonate’s α-carbon, facilitating deprotonation to form a resonance-stabilized enolate.
  • Nitrosonium Attack : The enolate nucleophile attacks NO⁺, forming a C-N bond and regenerating acetic acid.

Competing Pathways

  • Over-Nitrosation : Excess NaNO₂ leads to dinitroso derivatives, mitigated by stoichiometric control.
  • Ester Hydrolysis : Prolonged exposure to acidic conditions hydrolyzes ethyl esters, necessitating short reaction times.

Analytical Validation of Synthesis

Spectroscopic Characterization

  • ¹H NMR : Signals at δ 1.25 (t, 6H, ester CH₃), δ 4.20 (q, 4H, ester CH₂), δ 2.10 (s, 3H, acetyl CH₃).
  • IR Spectroscopy : Strong absorptions at 1740 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (imino C=N).

Chromatographic Purity Assessment

  • GC-MS : Retention time = 8.2 min (HP-5MS column); molecular ion at m/z 231.20.

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, [(acetyloxy)imino]-, diethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

    Reduction: The oxime group can be reduced to form the corresponding amine.

    Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester groups.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for the reduction of the oxime group.

    Substitution: Various nucleophiles can be used to substitute the acetyloxy group.

Major Products Formed

    Hydrolysis: Formation of malonic acid and acetic acid.

    Reduction: Formation of diethyl (amino)malonate.

    Substitution: Formation of substituted malonates depending on the nucleophile used.

Scientific Research Applications

Propanedioic acid, [(acetyloxy)imino]-, diethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

    Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of propanedioic acid, [(acetyloxy)imino]-, diethyl ester involves its interaction with various molecular targets. The oxime group can form hydrogen bonds with enzymes and other proteins, affecting their activity. The ester groups can undergo hydrolysis, releasing active carboxylic acids that can participate in further biochemical reactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features, properties, and applications of the target compound with its analogs:

Compound Name CAS RN Molecular Formula Molecular Weight Substituent Key Properties/Applications References
Propanedioic acid, [(acetyloxy)imino]-, diethyl ester Not reported C₉H₁₃NO₆ 231.20 (calculated) [(acetyloxy)imino] Hypothesized use in organic synthesis or coordination chemistry; stability under hydrolysis requires investigation N/A
Diethyl malonate (DEM) 105-53-3 C₇H₁₂O₄ 160.17 None Flavoring agent, precursor for pharmaceuticals and agrochemicals
Diethyl acetamidomalonate 1068-90-2 C₉H₁₅NO₅ 217.22 2-(acetylamino) Synthesis of α-amino acids
Diethyl bromo(methyl)malonate 63821-29-0 C₈H₁₃BrO₄ 253.09 2-bromo-2-methyl Alkylating agent in organic reactions
Diethyl 2-butylmalonate 133-08-4 C₁₁H₂₀O₄ 216.27 2-butyl Intermediate in polymer synthesis
Diethyl phthalimidomalonate 29097-77-6 C₁₅H₁₅NO₆ 305.29 2-phthalimido Pharmaceutical intermediate (e.g., anticonvulsants)

Key Research Findings

Diethyl Malonate (DEM)
  • Applications: Widely used as a flavoring agent (e.g., fruity notes) and in synthesizing barbiturates, vitamins, and dyes .
  • Environmental Behavior : Classified as a low-priority substance by the U.S. EPA due to low bioaccumulation and toxicity .
  • Occurrence : Detected in Melia azedarach plant extracts, suggesting natural origins .
Diethyl Acetamidomalonate
  • Synthetic Utility: Critical for preparing non-proteinogenic amino acids via the malonic ester synthesis route .
  • Stability : The acetamido group enhances resistance to hydrolysis compared to DEM .
Diethyl Bromo(methyl)malonate
  • Reactivity : The bromo and methyl groups facilitate nucleophilic substitutions, making it valuable in asymmetric synthesis .
Diethyl Phthalimidomalonate
  • Pharmaceutical Relevance : Used to synthesize isoindoline-1,3-dione derivatives with anticonvulsant and anti-inflammatory properties .
Target Compound Hypotheses
  • Reactivity: The acetyloxyimino group may act as a chelating agent in metal coordination or participate in cycloaddition reactions.
  • Stability : Likely prone to hydrolysis under acidic/basic conditions, releasing acetic acid and hydroxylamine derivatives.

Biological Activity

Propanedioic acid, [(acetyloxy)imino]-, diethyl ester, commonly referred to as a derivative of malonic acid, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and detailed data tables.

Chemical Structure and Properties

The molecular formula for this compound is C9H13NO6C_9H_{13}NO_6. It has an average mass of 231.204 g/mol and features functional groups that may influence its reactivity and biological interactions .

Enzyme Interactions

Research indicates that malonic acid derivatives, including diethyl esters, can undergo enzyme-catalyzed hydrolysis. This process can lead to the release of active metabolites that may exhibit various biological effects. For instance, studies have shown that these compounds can interact with esterases, which are enzymes responsible for breaking down esters into their corresponding acids and alcohols. This interaction is crucial as it may influence the compound's bioavailability and toxicity .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of Propanedioic acid derivatives. In limited studies involving animal models:

  • Dermal Toxicity : The dermal LD50 (lethal dose for 50% of the population) in rabbits was reported to be greater than 16,960 mg/kg body weight (bw), indicating low acute toxicity via skin exposure .
  • Oral Toxicity : An oral LD50 in rats was found to be greater than 15,794 mg/kg bw, suggesting similar low toxicity through oral routes .
  • Repeated Dose Studies : A study conducted on rats revealed reversible liver hypertrophy at high doses (1,000 mg/kg bw/day), which indicates potential metabolic induction rather than systemic toxicity .

Case Studies

A notable study focused on the condensation of malonic diethyl ester with acrylamide, which explored the synthesis of polyfunctional substances that could act as ligands in various biological assays. The characterization of these compounds involved techniques such as PMR spectroscopy and mass spectrometry, confirming their structural integrity and potential biological applications .

Absorption and Metabolism

The absorption characteristics of Propanedioic acid derivatives have been evaluated through both in vitro and in vivo studies. The results indicate variable absorption rates across different species:

  • In nude mice, absorption rates reached up to 15%, while in pigs it was only 2.5% .
  • Human skin grafted onto nude mice exhibited an absorption rate of approximately 4% under non-occlusive conditions .

These findings suggest that the compound may be readily absorbed through mucous membranes but exhibits lower absorption through intact skin.

Data Summary Table

Study TypeRouteLD50 (mg/kg bw)Observations
Dermal ToxicityDermal>16,960Low acute toxicity observed
Oral ToxicityOral>15,794Low acute toxicity observed
Repeated Dose StudyOral300 (NOAEL)Reversible liver hypertrophy at high doses
Absorption StudyIn VivoVaries by speciesHighest in nude mice (15%), lowest in pigs (2.5%)

Q & A

Q. Table 1. Chromatographic Parameters for Propanedioic Acid Derivatives

CompoundRetention Time (min)Column TypeDetection MethodReference
Propanedioic acid, oxo-, diethyl ester5.862C18GC/MS (EI)
Diethyl (pentafluorophenyl)malonate6.12HP-5MSGC/MS (SIM)

Advanced: How should researchers address discrepancies in spectral data when synthesizing novel derivatives of this compound?

Answer:
Discrepancies may arise from stereoisomerism , impurities , or instrumental variability . Mitigation strategies include:

  • Orthogonal Validation :
    • High-Resolution Mass Spectrometry (HRMS) : Confirm exact mass (e.g., m/z 326.22 for C₁₃H₁₁O₄F₅ derivatives) to rule out isotopic interference .
    • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT) predictions for tautomeric or conformational variants .
  • Chromatographic Optimization : Adjust column polarity (e.g., switch from C18 to HP-5MS) to resolve co-eluting peaks .
  • Crystallography : Use X-ray diffraction to resolve ambiguous substituent positions in crystalline derivatives .

Advanced: What are the key considerations in designing ecotoxicological studies for this compound, based on EPA guidelines?

Answer:
Per EPA criteria for low-priority substances :

  • Exposure Routes : Specify oral, dermal, or inhalation pathways. Studies must isolate the compound’s effects (e.g., exclude mixtures unless metabolites are independently quantified) .
  • Controls : Include negative (vehicle) and positive controls to validate assay sensitivity.
  • Dose-Response : Report exact concentrations (e.g., µg/L for aquatic toxicity) and exposure durations (acute vs. chronic).
  • Data Quality : Ensure purity >95% (via GC/MS ), and validate chemical identity via CAS registry cross-referencing .

Example Experimental Design:

ParameterRequirementReference
Purity≥95% (confirmed by GC/MS)
Exposure Duration48–96 hours for acute toxicity
Negative ControlsVehicle-only (e.g., DMSO or ethanol)

Advanced: How can researchers evaluate the environmental persistence of this compound in biodegradation studies?

Answer:

  • OECD 301 Guidelines : Use standardized tests (e.g., closed bottle test) to measure biochemical oxygen demand (BOD) over 28 days.
  • Metabolite Tracking : Employ LC-MS/MS to detect degradation products (e.g., malonic acid or acetylated amines) .
  • Half-Life Estimation : Model hydrolysis rates under varying pH conditions. For example, ester bonds hydrolyze faster at pH >10 .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods due to potential ester volatility .
  • Waste Disposal : Neutralize acidic byproducts before disposal (e.g., treat with NaHCO₃) .
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and monitor for respiratory irritation .

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